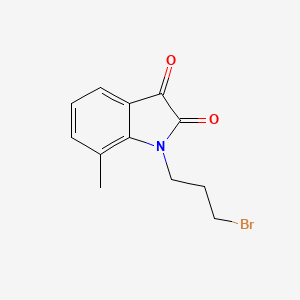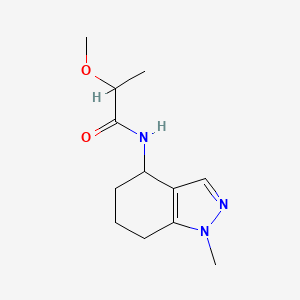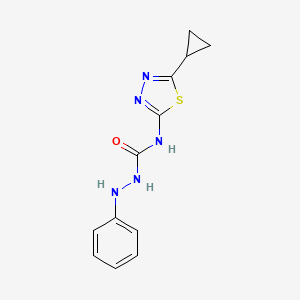
1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiadiazole-containing compounds, which have been reported to possess a wide range of biological activities.
作用機序
The mechanism of action of 1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, several studies have suggested that this compound may exert its biological activities by inhibiting certain enzymes or signaling pathways. For example, some studies have suggested that this compound may inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. Other studies have suggested that this compound may inhibit the activation of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has been reported to have several biochemical and physiological effects. For example, this compound has been reported to induce apoptosis in cancer cells by activating caspases and inhibiting Bcl-2 expression. In addition, this compound has been reported to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). Furthermore, 1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has been reported to inhibit the replication of herpes simplex virus by inhibiting viral DNA synthesis.
実験室実験の利点と制限
One of the advantages of using 1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its potential therapeutic applications. This compound has been reported to possess a wide range of biological activities, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea. One direction is to explore its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Another direction is to investigate its mechanism of action and identify its molecular targets. Furthermore, future research could focus on optimizing the synthesis method of this compound to improve its solubility and bioavailability. Finally, future studies could explore the structure-activity relationship of thiadiazole-containing compounds to identify more potent and selective compounds with potential therapeutic applications.
合成法
1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea can be synthesized using a multi-step procedure. The first step involves the reaction of aniline with carbon disulfide and sodium hydroxide to form 5-mercapto-1,3,4-thiadiazole. The second step involves the reaction of 5-mercapto-1,3,4-thiadiazole with chloroformate to form 5-chloromethyl-1,3,4-thiadiazole. The final step involves the reaction of 5-chloromethyl-1,3,4-thiadiazole with cyclopropylamine and urea to form 1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea.
科学的研究の応用
1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has been reported to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial activities. Several studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been reported to possess antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, 1-Anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea has been reported to possess antibacterial activity against Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
1-anilino-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c18-11(16-14-9-4-2-1-3-5-9)13-12-17-15-10(19-12)8-6-7-8/h1-5,8,14H,6-7H2,(H2,13,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXOFTOKXHOTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B7530562.png)
![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)
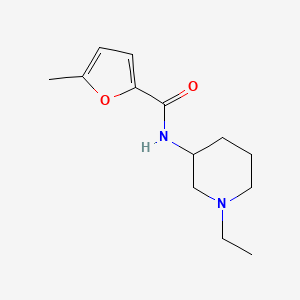
![2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)
![2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7530588.png)
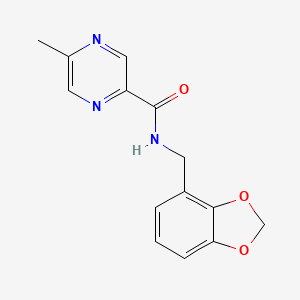


![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(thiadiazol-4-yl)methanone](/img/structure/B7530602.png)
![4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B7530610.png)
